Methenamine
Overview
Description
- Methenamine is a white to pale yellow crystalline powder with a sweet and slightly bitter taste. It is highly symmetrical, featuring a cage-like hexamethylene structure.
- Its chemical formula is C₆H₁₂N₄ , and its molecular weight is 140.19 g/mol .
- This compound is commonly used as a urinary tract antiseptic and antibacterial agent. It helps prevent and treat recurrent urinary tract infections.
- When ingested, this compound is converted into formaldehyde in acidic urine, which effectively kills bacteria in the urinary tract .
Mechanism of Action
Hexamethylenetetramine, also known as methenamine, is a heterocyclic organic compound with a cage-like structure . It has a wide range of applications, including medical use as a urinary tract antiseptic .
Target of Action
Hexamethylenetetramine primarily targets bacteria in the urinary tract . It is used for the prophylactic or suppressive treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is highly bactericidal, denaturing bacterial proteins and nucleic acids, leading to bacterial cell death .
Biochemical Pathways
It is known that the compound’s antibacterial action is derived from the slow release of formaldehyde by hydrolysis at acidic ph . The formaldehyde produced is toxic to bacteria, disrupting their normal cellular functions .
Pharmacokinetics
Hexamethylenetetramine is rapidly absorbed from the human gastrointestinal tract . The concentration in plasma and serum reaches a maximum one to two hours after oral administration . Excretion of the orally administered substance takes place largely in the urine (up to 80% within 3 hours) . Depending on the local pH, formaldehyde is released from hexamethylenetetramine more rapidly in the stomach than in the urine .
Result of Action
The primary result of hexamethylenetetramine’s action is the eradication of bacteria in the urinary tract, preventing and treating urinary tract infections . The formaldehyde produced by the hydrolysis of hexamethylenetetramine is toxic to bacteria, leading to their death .
Action Environment
The efficacy of hexamethylenetetramine is influenced by the pH of the environment. It is most effective in acidic conditions, where it is hydrolyzed to produce formaldehyde . . Therefore, the pH of the urinary tract can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Hexamethylenetetramine plays a significant role in biochemical reactions due to its ability to release formaldehyde under acidic conditions. This property makes it useful in various biochemical applications, including its use as a urinary antiseptic. Hexamethylenetetramine interacts with enzymes such as urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The formaldehyde released by hexamethylenetetramine inhibits urease activity, thereby preventing the formation of ammonia and reducing the risk of urinary tract infections .
Cellular Effects
Hexamethylenetetramine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of cells by altering the activity of enzymes and proteins involved in metabolic pathways. For example, hexamethylenetetramine can inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, hexamethylenetetramine exerts its effects through the release of formaldehyde, which can react with various biomolecules, including proteins, nucleic acids, and lipids. This reaction can lead to the formation of cross-links between biomolecules, resulting in changes in their structure and function. Hexamethylenetetramine can also inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexamethylenetetramine can change over time due to its stability and degradation. Hexamethylenetetramine is stable in neutral and basic aqueous media but can hydrolyze in acidic conditions to release formaldehyde and ammonia. Long-term exposure to hexamethylenetetramine can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of hexamethylenetetramine vary with different dosages in animal models. At low doses, hexamethylenetetramine can act as an effective urinary antiseptic without causing significant adverse effects. At high doses, hexamethylenetetramine can cause toxicity, including damage to the liver and kidneys. Studies have shown that the toxic effects of hexamethylenetetramine are dose-dependent, with higher doses leading to more severe adverse effects .
Metabolic Pathways
Hexamethylenetetramine is involved in various metabolic pathways, including the hydrolysis of urea and the synthesis of nucleic acids. It interacts with enzymes such as urease and formyltransferases, which play key roles in these pathways. The release of formaldehyde by hexamethylenetetramine can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Hexamethylenetetramine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of hexamethylenetetramine within cells can affect its localization and activity .
Subcellular Localization
Hexamethylenetetramine is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. Hexamethylenetetramine can affect the function of organelles by altering the activity of enzymes and proteins within these compartments .
Preparation Methods
- Methenamine is synthesized by condensing formaldehyde with excess ammonia under specific conditions. The reaction yields a product that is subsequently filtered, evaporated, and dried.
- Industrial production methods involve large-scale synthesis using the same principles. The resulting compound is used as a corrosion inhibitor during hydrochloric acid pickling of large boilers .
Chemical Reactions Analysis
- Methenamine undergoes various reactions:
Hydrolysis: In weak acid solutions, it decomposes into ammonia and formaldehyde.
Nitration: It can be nitrated to form dinitrothis compound.
Complex Formation: It forms complexes with inorganic salts, alkaline earth metals, and rare earth metals.
Reaction with Organic Acids: It reacts with organic acids to form salts.
Reaction with Halides, Phenols, and Amides: this compound reacts with these compounds.
- Notably, it can form a protective film on metal surfaces, inhibiting corrosion during hydrochloric acid pickling .
Scientific Research Applications
Urinary Tract Infections: Methenamine is effective against bacterial infections in the urinary tract. It is used both prophylactically and for long-term treatment of chronic infections.
Chemistry and Industry: Its stability and antimicrobial properties make it useful in various industrial applications.
Biology and Medicine: Research explores its potential beyond urinary tract infections.
Comparison with Similar Compounds
- Methenamine is unique due to its hexamethylene cage structure. Similar compounds include other cyclic amines, but none share its exact arrangement.
Properties
IUPAC Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYKSIONXSXAKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Record name | HEXAMETHYLENETETRAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3581 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HEXAMETHYLENE TETRAMINE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | HEXAMETHYLENETETRAMINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020692 | |
Record name | Methenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethylenetetramine appears as odorless white crystalline powder or colorless lustrous crystals. Sublimes in a vacuum at about 505 °F with some decomposition. Solutions are strong bases (pH of 0.2 molar aqueous solution is 8.4). (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Colourless or white crystalline powder, White, crystalline powder or colorless, lustrous crystals; [HSDB], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. | |
Record name | HEXAMETHYLENETETRAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3581 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | HEXAMETHYLENE TETRAMINE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Hexamethylene tetramine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/807 | |
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Record name | Metenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |
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Record name | HEXAMETHYLENETETRAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Boiling Point |
Sublimes (NTP, 1992) | |
Record name | HEXAMETHYLENETETRAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3581 | |
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Flash Point |
482 °F (NTP, 1992), 482 °F, 250 °C (482 °F) - closed cup, 250 °C c.c. | |
Record name | HEXAMETHYLENETETRAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3581 | |
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Record name | Hexamethylene tetramine | |
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Record name | METHENAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
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Record name | HEXAMETHYLENETETRAMINE | |
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Solubility |
>21 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 302,300 mg/L at 25 °C, Solubility of methenamine in 100 g of various solvents at 20 °C is: 13.4 g chloroform, 7.25 g in methanol, 2.89 g in absolute ethanol, 0.65 g in acetone, 0.23 g in benzene, 0.14 g in xylene, 0.06 g in ether, and near zero in petroleum ether., At 12 °C, 81.3 g dissolves in 100 g of water; the solubility decreases slightly with increasing temperature., Freely soluble in water; practically insoluble in petroleum ether, For more Solubility (Complete) data for METHENAMINE (6 total), please visit the HSDB record page., 449 mg/mL at 12 °C, Solubility in water: good | |
Record name | SID57260105 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | HEXAMETHYLENETETRAMINE | |
Source | CAMEO Chemicals | |
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Record name | METHENAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
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Record name | Metenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | HEXAMETHYLENETETRAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.35 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3394 g/cu cm at 22 °C, Density: 1.27 at 25 °C, 1.33 g/cm³ | |
Record name | HEXAMETHYLENETETRAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/3581 | |
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Record name | METHENAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENETETRAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |
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Vapor Density |
4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.9 (Air = 1), Relative vapor density (air = 1): 4.9 | |
Record name | HEXAMETHYLENETETRAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3581 | |
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Record name | METHENAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENETETRAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.004 [mmHg], 6.1X10-4 mm Hg at 25 °C | |
Record name | Hexamethylene tetramine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/807 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | METHENAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
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Mechanism of Action |
Methenamine does not have antibacterial properties in an alkaline environment (pH≥6); however, in a more acidic environment (pH<6), methenamine is hydrolyzed to formaldehyde. (1) Formaldehyde is considered to be highly bactericidal. (1) Formaldehyde has nonspecific antibacterial activity and works by denaturing proteins and nucleic acid of bacteria. (1) Certain bacteria such as Proteus sp. can alkalize urine, inhibiting the beneficial activity of formaldehyde. (1) The key role of the salt component of the drug, for example hippuric acid, is to maintain the acidic state of the urine. (1) | |
Record name | Methenamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06799 | |
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Color/Form |
Crystallizes from ethanol as colorless, hygroscopic rhombododecahedra., Colorless crystalline solid, Colorless, lustrous crystals or white crystalline powder, White, crystalline powder or colorless, lustrous crystals | |
CAS No. |
100-97-0 | |
Record name | HEXAMETHYLENETETRAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3581 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexamethylenetetramine | |
Source | CAS Common Chemistry | |
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Record name | Methenamine [USP:INN] | |
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Record name | Methenamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06799 | |
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Record name | methenamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | methenamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane | |
Source | EPA Chemicals under the TSCA | |
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Record name | Methenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methenamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.642 | |
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Record name | METHENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J50OIX95QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | METHENAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Metenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | HEXAMETHYLENETETRAMINE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
536 °F (sublimes) (NTP, 1992), Sublimes at about 260 °C without melting and with partial decomposition, Sour taste; mp: 127-130 °C; ph of soln 4 /Methenamine mandelate/, Odorless, crystalline powder; melting point: ~190 °C with decomposition; soluble in 8 parts water; slight soluble in alcohol /Methenamine sulfosalicylate/, > 250 °C | |
Record name | HEXAMETHYLENETETRAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3581 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHENAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Metenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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